molecular formula C4H7N5O B1450731 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol CAS No. 38736-23-1

3-Hydrazino-6-methyl-1,2,4-triazin-5-ol

Cat. No. B1450731
CAS RN: 38736-23-1
M. Wt: 141.13 g/mol
InChI Key: HPMIPGOOYMVAPL-UHFFFAOYSA-N
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Description

3-Hydrazino-6-methyl-1,2,4-triazin-5-ol, also known as 3-hydrazino-6-methyl-1,2,4-triazin-5(4H)-one, is a compound with the molecular formula C4H7N5O . It has a molecular weight of 141.13 g/mol .


Molecular Structure Analysis

The InChI code for 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol is 1S/C4H7N5O/c1-2-3(10)6-4(7-5)9-8-2/h8H,1,5H2,(H2,6,7,9,10) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Hydrazino-6-methyl-1,2,4-triazin-5-ol is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Synthetic Applications and Derivative Formation

3-Hydrazino-6-methyl-1,2,4-triazin-5-ol serves as a key building block for synthesizing a variety of novel compounds. For instance, it has been utilized in the facile synthesis of [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives, showcasing its utility in creating novel heterocyclic compounds with potential applications in material science and pharmaceuticals (Vahedi, Rajabzadeh, & Farvandi, 2010). Moreover, the chemical reactivity and applications of 4-amino-3-thioxo/hydrazino-6-substituted-1,2,4-triazin-5-ones have been extensively reviewed, highlighting their significance in medicinal chemistry due to their diverse bioactivities (Alshammari & Bakhotmah, 2022).

Antioxidant Activity

Research on the antioxidant properties of derivatives of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol has shown promising results. A study synthesized several series of new hydrazones containing the 1,2,4-triazine-5-one core, which demonstrated significant antioxidant activity, comparable to or even exceeding that of ascorbic acid (Novodvorskyi et al., 2022). This underscores the potential of these compounds in developing treatments for disorders associated with oxidative stress.

Antimicrobial and Herbicidal Properties

The antimicrobial and herbicidal effects of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol derivatives have also been investigated. Novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives, bearing a 5,6-diphenyl-1,2,4-triazine moiety, have shown potential as antimicrobial agents (Ali, 2009). Additionally, fluorinated 3-hydrazino-1,2,4-triazino[5,6-b]indoles have been synthesized and found to exhibit herbicidal activity, highlighting their potential in agricultural applications (Bawazir & Abdel-Rahman, 2020).

Safety And Hazards

A Material Safety Data Sheet (MSDS) is available for 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol . The MSDS would provide detailed information about the compound’s hazards, safe handling procedures, and emergency response measures.

Future Directions

The future directions for research on 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol are not specified in the available resources. Given the interest in 1,2,4-triazine derivatives for their biological applications , it is possible that future research could explore the potential uses of 3-Hydrazino-6-methyl-1,2,4-triazin-5-ol in similar contexts.

properties

IUPAC Name

3-hydrazinyl-6-methyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-2-3(10)6-4(7-5)9-8-2/h5H2,1H3,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMIPGOOYMVAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362558
Record name 3-hydrazino-6-methyl-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazino-6-methyl-1,2,4-triazin-5-ol

CAS RN

38736-23-1
Record name 3-hydrazino-6-methyl-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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